molecular formula C17H13ClN2O B12534096 3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one CAS No. 651715-57-0

3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one

Cat. No.: B12534096
CAS No.: 651715-57-0
M. Wt: 296.7 g/mol
InChI Key: HLOGQDXRPIENBU-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one” is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one” typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction:

    Formation of Prop-2-en-1-one Moiety: The final step involves the formation of the prop-2-en-1-one moiety through an aldol condensation reaction between the benzimidazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the prop-2-en-1-one moiety.

    Reduction: Reduction reactions can occur at the carbonyl group of the prop-2-en-1-one moiety.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1H-benzimidazole: Similar structure but lacks the prop-2-en-1-one moiety.

    1-(2-Chlorophenyl)-2-(1H-benzimidazol-2-yl)ethanone: Similar structure but with an ethanone instead of a prop-2-en-1-one moiety.

Uniqueness

“3-(2-Chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one” is unique due to the presence of both the 2-chlorophenyl group and the prop-2-en-1-one moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

651715-57-0

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-(1-methylbenzimidazol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H13ClN2O/c1-20-15-9-5-4-8-14(15)19-17(20)16(21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3

InChI Key

HLOGQDXRPIENBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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